莱西拉唑杂质 5 钠盐(莱西拉唑杂质 F 钠盐)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

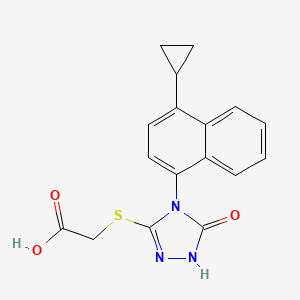

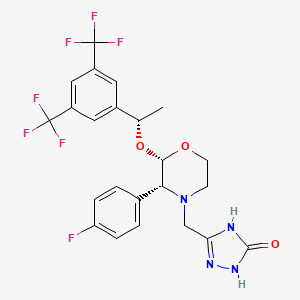

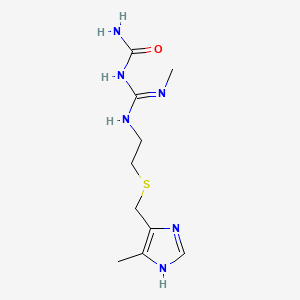

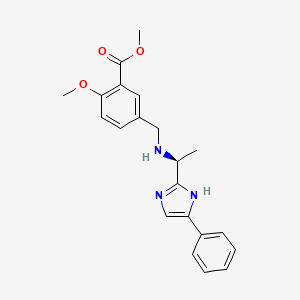

Lesinurad Impurity 5 Sodium Salt is a chemical compound with the molecular formula C17H14N3O3SNa and a molar mass of 363.37 g/mol . It is also known by its IUPAC name: 2-[[4-(4-cyclopropylnaphthalen-1-yl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid . This compound is categorized as an impurity associated with the drug lesinurad .

Molecular Structure Analysis

The molecular structure of Lesinurad Impurity 5 Sodium Salt consists of a triazole ring, a naphthalene moiety, and a thioacetic acid group. The sodium salt form enhances its solubility and stability .科学研究应用

合成中的杂质识别

- 合成中意外的杂质:观察到莱西拉唑常见杂质的一个意外现象,突出了合成工艺开发中的挑战。一个旨在无氯的新工业工艺意外地产生了一个关键的氯化杂质,强调了即使使用看似无关的化学品也控制杂质的重要性 (Halama et al., 2018)。

药物制剂中的杂质

- 冻干制剂:对用于多重耐药结核病的冻干对氨基水杨酸钠注射剂的研究突出了杂质分析在药物制剂中的关键作用。杂质的存在是选择赋形剂时的重要考虑因素,这表明杂质控制对于确保药物稳定性和有效性的重要性 (Mukhopadhyay & Shivanand, 2017)。

材料科学中的杂质

- 电沉积薄膜:使用 XPS 对电沉积的 Cu2O 薄膜进行的一项研究确定钠和碳为杂质,影响薄膜性能。这强调了杂质对材料特性的影响,这可能与药物物质杂质分析中的考虑因素相似 (Zhu, Osherov, & Panzer, 2013)。

杂质分析方法

- 验证杂质分析方法:对氟化盐的研究强调了用于核反应堆材料的杂质定量可靠方法的重要性。这项工作说明了准确的杂质分析的重要性,这与理解和控制药品中的杂质也有关 (Sulejmanovic et al., 2021)。

作用机制

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化分析

Biochemical Properties

Lesinurad Impurity 5 Sodium Salt interacts with several enzymes and proteins. It is known to inhibit the activity of URAT1 and OAT4, major apical transporters for uric acid . This interaction plays a crucial role in the regulation of serum uric acid levels .

Cellular Effects

The compound has significant effects on various types of cells and cellular processes. It influences cell function by increasing the excretion of uric acid . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Lesinurad Impurity 5 Sodium Salt involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It exerts its effects at the molecular level by inhibiting the activity of URAT1 and OAT4 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lesinurad Impurity 5 Sodium Salt change over time. It has been observed that there is no apparent accumulation of Lesinurad following multiple doses . Information on the product’s stability, degradation, and long-term effects on cellular function is currently limited.

Metabolic Pathways

Lesinurad Impurity 5 Sodium Salt is involved in the metabolic pathways related to the regulation of serum uric acid levels . It interacts with enzymes such as URAT1 and OAT4

Transport and Distribution

It is known to interact with URAT1 and OAT4, which could potentially influence its localization or accumulation .

属性

IUPAC Name |

2-[[4-(4-cyclopropylnaphthalen-1-yl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c21-15(22)9-24-17-19-18-16(23)20(17)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,18,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTVBLUBSGNVKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=O)NN=C4SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B601790.png)

![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B601792.png)